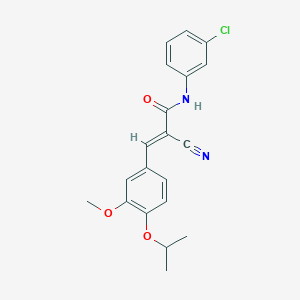

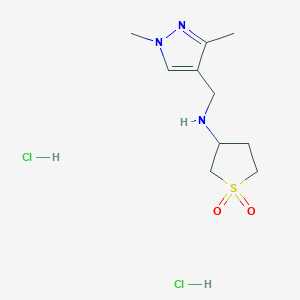

![molecular formula C19H15NO3 B2890330 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-28-6](/img/structure/B2890330.png)

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one” is a type of 2-substituted benzoxazole derivative . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems .

Synthesis Analysis

The synthesis of similar benzoxazole derivatives has been reported in the literature . For instance, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The compound 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde was prepared by using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediate N-(2-(benzo[d]oxazol-2-yl)phenyl) acetamide .Molecular Structure Analysis

The molecular structure of similar benzoxazole derivatives has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives typically involve the use of reagents such as phosphorous oxychloride and dimethylformamide . The reaction proceeds through a Vilsmeyer-Haack cyclization mechanism .Aplicaciones Científicas De Investigación

Photophysical Properties and Synthesis Methodologies

ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives of benzo[d]oxazol-naphtho[1,2-d]oxazol have been synthesized and analyzed for their photophysical behavior using UV–visible and fluorescence spectroscopy. These compounds exhibit fluorescence sensitivity to the micro-environment, showing a single absorption and dual emission in non-polar solvents with a large Stokes shift. The absorption and emission wavelengths align well with those predicted by Time-Dependent Density Functional Theory (TD-DFT) (Phatangare et al., 2013).

Another study focused on the synthesis, photophysical property study, and evaluation of antimicrobial activity of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives. These compounds, synthesized from an intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, exhibited fluorescence, with absorption in the range of 296 to 332 nm and emission from 368 to 404 nm, alongside notable quantum yield and antifungal activity (Phatangare et al., 2013).

Synthesis of polybenzoquinazolines through an intramolecular dehydration of photocyclization was explored, starting from intermediates like 4-(2-hydroxyphenyl)-5-(naphthalen-1-yl)pyrimidines. This method highlighted a catalyst-free approach with mild reaction conditions, where water is the only by-product, showcasing an eco-friendly synthesis route for complex polybenzoquinazolines (Wei et al., 2016).

Molecular Structure and Chemical Analysis

A study on the molecular structure of a new zinc chloride complex of a benzo[d]oxazole derivative revealed a trans-trans-cis conformation, highlighting the ligand's orientation that could facilitate additional coordination with the complexing atom. This study provides insights into the structural characteristics crucial for the design of novel coordination compounds (Tkachev et al., 2018).

The synthesis and characterization of molecules containing thiazole and oxazole moieties were undertaken to study the ESIPT phenomenon. Two novel ESIPT molecules were synthesized, their structures analyzed, and their photophysical properties investigated, demonstrating the role of molecular design in the ESIPT effect. This research contributes to the understanding of the excited-state behaviors of such compounds (Satam et al., 2012).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been associated with a wide range of biological activities .

Mode of Action

It’s known that benzoxazole derivatives can interact with various biological targets, leading to diverse effects .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzoxazole derivatives have been associated with various biological effects .

Action Environment

Such factors can significantly impact the effectiveness of benzoxazole derivatives .

Direcciones Futuras

The future directions for research on benzoxazole derivatives could include further exploration of their potential applications in the field of pharmaceuticals and various biological systems . Additionally, more studies could be conducted to understand their mechanism of action and to evaluate their safety and efficacy.

Propiedades

IUPAC Name |

3-(2-naphthalen-1-yloxyethyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19-20(16-9-3-4-10-18(16)23-19)12-13-22-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBUVRGFNCPFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)

![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)

![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)

![2-(Cyclopentylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2890265.png)

![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)